3-(oxolan-2-yl)-1-(pyridin-3-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(oxolan-2-yl)-1-(pyridin-3-yl)propan-1-amine is a chemical compound that features a pyridine ring and an oxolane ring connected by a propylamine chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(oxolan-2-yl)-1-(pyridin-3-yl)propan-1-amine typically involves the following steps:
Formation of the Oxolane Ring: This can be achieved through the cyclization of a suitable diol or halohydrin precursor.
Attachment of the Pyridine Ring: This step involves the coupling of the oxolane ring with a pyridine derivative, often through a nucleophilic substitution reaction.
Introduction of the Propylamine Chain:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(oxolan-2-yl)-1-(pyridin-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be studied for its effects on biological systems.
Industry: It can be used in the synthesis of materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 3-(oxolan-2-yl)-1-(pyridin-3-yl)propan-1-amine would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(oxolan-2-yl)-1-(pyridin-2-yl)propan-1-amine: Similar structure but with the pyridine ring at a different position.
3-(oxolan-2-yl)-1-(pyridin-4-yl)propan-1-amine: Another positional isomer.
3-(tetrahydrofuran-2-yl)-1-(pyridin-3-yl)propan-1-amine: Similar compound with a tetrahydrofuran ring instead of oxolane.
Uniqueness
3-(oxolan-2-yl)-1-(pyridin-3-yl)propan-1-amine is unique due to its specific ring structure and the position of the pyridine ring, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
1495882-64-8 |
---|---|
Molekularformel |
C12H18N2O |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
3-(oxolan-2-yl)-1-pyridin-3-ylpropan-1-amine |
InChI |
InChI=1S/C12H18N2O/c13-12(10-3-1-7-14-9-10)6-5-11-4-2-8-15-11/h1,3,7,9,11-12H,2,4-6,8,13H2 |
InChI-Schlüssel |
DMNRWEYCFLLCKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CCC(C2=CN=CC=C2)N |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.